![molecular formula C4HBrF3NO B1272502 3-Bromo-5-trifluoromethyl-isoxazole CAS No. 933673-61-1](/img/structure/B1272502.png)
3-Bromo-5-trifluoromethyl-isoxazole
Overview
Description
3-Bromo-5-trifluoromethyl-isoxazole is a compound that belongs to the isoxazole class of heterocyclic aromatic organic compounds. Isoxazoles are five-membered rings containing an oxygen atom and a nitrogen atom at non-adjacent positions. The trifluoromethyl group, a common moiety in medicinal chemistry, imparts unique physical and chemical properties to the molecule, potentially affecting its reactivity and biological activity.
Synthesis Analysis
The synthesis of 3-Bromo-5-trifluoromethyl-isoxazole and related compounds typically involves strategies such as 1,3-dipolar cycloaddition reactions. For instance, the regioselective synthesis of 3,5-disubstituted isoxazoles can be achieved through the cycloaddition of nitrile oxides with 1,1-disubstituted bromoalkenes, which function as alkyne synthons . Additionally, the synthesis of 3-substituted 5-(tributylstannyl)isoxazoles via 1,3-dipolar cycloaddition of nitrile oxides to tributylethynylstannane has been reported, with further functionalization achieved through iodination and palladium-catalyzed reactions . A two-step synthesis involving copper-catalyzed bromoform addition to an alkene followed by treatment with sodium nitrite in DMF has also been described for the synthesis of isoxazoles .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be characterized by various spectroscopic methods, including HRMS, IR, 1H NMR, and 13C NMR. Single-crystal X-ray diffraction studies provide detailed information about the crystal lattice and the orientation of substituents around the isoxazole ring. For example, a related compound, 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole, crystallizes in a monoclinic lattice with specific cell dimensions and dihedral angles between the isoxazole ring and the phenyl rings .
Chemical Reactions Analysis
Isoxazole derivatives can undergo a variety of chemical reactions, including bromination, iodination, and palladium-catalyzed cross-coupling reactions. The bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate has been studied in detail, with the products serving as substrates for the synthesis of isoxazole-fused heterocycles . Palladium-catalyzed cross-coupling reactions of stannylisoxazole with bromonitrobenzene followed by catalytic hydrogenation have been used to synthesize quinolinones .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are influenced by their substituents. The presence of a trifluoromethyl group can significantly affect the compound's acidity, basicity, and solubility. Isoxazol-5-ones, for example, are acids comparable in strength to carboxylic acids . The trifluoromethyl group also contributes to the molecule's lipophilicity, which is important for its potential biological activity. The crystal structure is stabilized by various intermolecular interactions, such as C—H...π contacts, and the intermolecular contacts can be quantified using Hirshfeld surface computational methods .
Scientific Research Applications
Synthesis and Chemical Applications
- 3-Bromo-5-trifluoromethyl-isoxazole is a key compound in the synthesis of various fluorinated isoxazoles, which are valuable in chemical research for their potential applications in drug development and material science. For instance, the synthesis of 5-(Fluoroalkyl)isoxazole building blocks involves regioselective reactions of functionalized halogenoximes, including 5-trifluoromethylisoxazoles (Chalyk et al., 2019).
Tautomerism and Basicity Studies
- Studies on the tautomerism of heteroaromatic compounds, including 3-Bromo-5-trifluoromethyl-isoxazole, provide insights into their chemical behavior in different solvents. Understanding these properties is crucial for their application in chemical syntheses and the development of new materials (Boulton & Katritzky, 1961).
Biological Activity
- The derivatives of 3-Bromo-5-trifluoromethyl-isoxazole have been explored for potential biological activities. For example, 3-aryl-5-(3'-bromo/chlorophenyl)isoxazole derivatives have been screened for antitubercular and antimicrobial activities, suggesting their utility in the development of new pharmaceuticals (Popat et al., 2004).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified as having acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Future Directions
Isoxazole, a five-membered heterocyclic moiety, is of immense importance due to its wide spectrum of biological activities and therapeutic potential . The development of new eco-friendly synthetic strategies is imperative . The focus of current research is on the potential application of metal-free synthetic routes for the synthesis of isoxazoles .
properties
IUPAC Name |
3-bromo-5-(trifluoromethyl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrF3NO/c5-3-1-2(10-9-3)4(6,7)8/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRHCAQNLPLUOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376823 | |
Record name | 3-bromo-5-(trifluoromethyl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(trifluoromethyl)-1,2-oxazole | |
CAS RN |
933673-61-1 | |
Record name | 3-bromo-5-(trifluoromethyl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-5-(trifluoromethyl)-1,2-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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